molecular formula C15H19ClFN3 B6448074 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine CAS No. 2549050-52-2

5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

Cat. No.: B6448074
CAS No.: 2549050-52-2
M. Wt: 295.78 g/mol
InChI Key: XBASRSQSFWJNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a pyridine derivative characterized by:

  • Chloro and fluoro substituents at positions 5 and 3, respectively, on the pyridine ring.
  • An azetidine (4-membered nitrogen-containing ring) at position 2, further substituted with a bicyclic octahydrocyclopenta[c]pyrrole moiety.

This structure combines rigid bicyclic systems with halogen substituents, which are common in bioactive molecules targeting neurological or immunological pathways.

Properties

IUPAC Name

2-[1-(5-chloro-3-fluoropyridin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3/c16-12-4-14(17)15(18-5-12)20-8-13(9-20)19-6-10-2-1-3-11(10)7-19/h4-5,10-11,13H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBASRSQSFWJNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the octahydrocyclopenta[c]pyrrole moiety: This step may involve the use of a cyclopentane derivative and a suitable amine, followed by hydrogenation to saturate the ring.

    Substitution on the pyridine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of dehalogenated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s uniqueness lies in its combination of chloro , fluoro , and azetidine-bicyclic pyrrolidine substituents. Below is a comparative analysis with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Key Features Biological Activity (Inferred) Source
Target Compound 5-Cl, 3-F, 2-(azetidinyl-octahydrocyclopenta[c]pyrrole) C₁₆H₁₈ClFN₄ Bicyclic azetidine substituent; halogenated pyridine Potential TLR7-9 antagonism (based on azetidine analogs)
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3) 2-CF₃, 5-(3,3-difluoropyrrolidinyl) C₁₀H₉F₅N₂ Trifluoromethyl and difluoropyrrolidine substituents Not specified; fluorinated groups enhance metabolic stability Parchem Chemicals
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (A937995) 5-Cl, 2-CH₂Cl, 3-CF₃ C₇H₄Cl₂F₃N Dual chloro and trifluoromethyl groups Unknown; halogenation suggests pesticidal/antimicrobial potential
5-[6-[[3-(4,5,6,7-Tetrahydro-pyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine-tetrahydro-pyrazolo-pyridine, morpholinyl, quinolone C₂₇H₂₈N₈O Azetidine-linked bicyclic system; morpholine and quinolone TLR7-9 antagonism for autoimmune diseases

Key Differences and Implications

Substituent Rigidity : The target compound’s octahydrocyclopenta[c]pyrrole -azetidine group introduces conformational constraints compared to simpler pyrrolidine or morpholine substituents (e.g., in CAS 1707358-15-3). This rigidity may enhance receptor-binding specificity .

Biological Targets: Azetidine-containing compounds in demonstrate TLR7-9 antagonism, suggesting the target compound may share this mechanism.

Pharmacological Gaps

  • No direct activity data exist for the target compound. Its structural resemblance to TLR antagonists () and antipsychotic candidates () warrants further in vitro testing.
  • Fluorine’s role in improving bioavailability and the bicyclic system’s impact on metabolic stability remain theoretical without empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.